Pyridazino[4,5-g]phthalazine Pyridazino[4,5-g]phthalazine
Brand Name: Vulcanchem
CAS No.: 260-63-9
VCID: VC8375608
InChI: InChI=1S/C10H6N4/c1-7-3-11-13-5-9(7)2-10-6-14-12-4-8(1)10/h1-6H
SMILES: C1=C2C=NN=CC2=CC3=CN=NC=C31
Molecular Formula: C10H6N4
Molecular Weight: 182.18 g/mol

Pyridazino[4,5-g]phthalazine

CAS No.: 260-63-9

Cat. No.: VC8375608

Molecular Formula: C10H6N4

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Pyridazino[4,5-g]phthalazine - 260-63-9

Specification

CAS No. 260-63-9
Molecular Formula C10H6N4
Molecular Weight 182.18 g/mol
IUPAC Name pyridazino[4,5-g]phthalazine
Standard InChI InChI=1S/C10H6N4/c1-7-3-11-13-5-9(7)2-10-6-14-12-4-8(1)10/h1-6H
Standard InChI Key JQOOECKVFBSOFZ-UHFFFAOYSA-N
SMILES C1=C2C=NN=CC2=CC3=CN=NC=C31
Canonical SMILES C1=C2C=NN=CC2=CC3=CN=NC=C31

Introduction

Structural Characteristics and Molecular Properties

Pyridazino[4,5-g]phthalazine consists of a phthalazine core fused with pyridazine rings at the 4,5-g positions, yielding a planar tricyclic system with conjugated π-electrons (Figure 1). The molecular formula C₁₀H₆N₄ corresponds to a molecular weight of 182.18 g/mol . Its SMILES notation (n1ncc2c(c1)cc1c(c2)cnnc1) reflects the connectivity of nitrogen atoms at positions 1, 4, 5, and 8, creating a rigid, aromatic framework .

Spectroscopic Validation

Infrared (IR) spectroscopy of related pyridazino-phthalazine derivatives reveals characteristic absorption bands at ~1653 cm⁻¹ for carbonyl groups and ~1561 cm⁻¹ for aromatic C=C stretching . Nuclear magnetic resonance (NMR) studies show distinct proton environments: pyridazine ring protons resonate between δ 7.8–8.4 ppm, while bridgehead protons appear upfield due to shielding effects . Carbon-13 NMR spectra exhibit peaks for carbonyl carbons near δ 160–170 ppm and aromatic carbons at δ 120–140 ppm .

Computational Insights

Density functional theory (DFT) calculations on analogous systems, such as pyridazino[3,4,5-de]phthalazines, predict high electron affinity (>3.5 eV) and low-energy LUMO orbitals (-1.8 eV), suggesting utility as electron-transport materials . While explicit solvent models minimally affect redox potentials, implicit solvation methods (e.g., PCM) remain sufficient for predicting electrochemical behavior .

Table 1: Key Physical Properties of Pyridazino[4,5-g]phthalazine

PropertyValueSource
Molecular FormulaC₁₀H₆N₄
Molecular Weight182.18 g/mol
Melting Point330–332°C (derivatives)
IR ν(C=O)1653 cm⁻¹
¹H NMR (Aromatic)δ 7.8–8.4 ppm

Synthetic Methodologies

Autoxidation of 4-Hydrazinylquinolin-2(1H)-ones

A 2022 study demonstrated that heating 4-hydrazinylquinolin-2(1H)-ones (2a–g) in pyridine induces autoxidation, yielding pyridazino[4,5-g]phthalazine derivatives (3a–g) in 75–86% yields . The reaction proceeds via oxidative dimerization, where hydrazine groups eliminate ammonia to form the central pyridazine ring. Key conditions include:

  • Solvent: Pyridine (reflux, 6–12 hours)

  • Workup: Precipitation in iced water followed by recrystallization

  • Monitoring: TLC (toluene:EtOAc = 10:1)

Table 2: Representative Synthesis of 5,8-Diethyl Derivative (3a)

ParameterDetail
Starting Material4-Hydrazinylquinolin-2(1H)-one
Reaction Time6 hours
Yield86%
Recrystallization SolventEthanol/Water
Melting Point330–332°C

Hydrazine-Mediated Cyclization

Early synthetic routes involved bromination of methylbenzoic acids followed by hydrazine treatment. For instance, tetrabromination of 2,6-dimethylbenzoic acid with Br₂/CCl₄, followed by hydrazine hydrate, produced pyridazino[3,4,5-de]phthalazines in 58% yields . Although this method targets a regioisomer, it highlights the generality of hydrazine in constructing pyridazine rings.

Challenges in Cyclization

Attempted cyclizations of hydrazone intermediates (e.g., 13) often face solubility issues, requiring harsh conditions (e.g., dimethylformamide at 150°C) . Contamination by azine byproducts necessitates careful purification via sublimation or chromatographic methods .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient core undergoes regioselective substitutions at positions 5 and 8. Alkylation with ethyl iodide in basic media introduces substituents without disrupting the aromatic system . For example, 9-substituted derivatives form via nucleophilic attack on 3-oxo intermediates .

Redox Behavior

Cyclic voltammetry of analogous anthraquinone-fused systems reveals two reversible reduction peaks at -0.8 V and -1.2 V (vs. Ag/AgCl), attributed to sequential electron uptake at carbonyl groups . This redox activity suggests potential in battery cathodes or electrocatalysts.

Applications and Future Directions

Pharmaceutical Candidates

Pyridazino-phthalazines exhibit structural similarities to hydralazine, a vasodilator . Modifications at the 3-position with thiono or hydrazino groups enhance bioactivity, as seen in triazolo-fused derivatives showing anticonvulsant activity .

Materials Science

The planar π-system and high thermal stability (decomposition >300°C) make this compound suitable for organic semiconductors. Computational studies predict hole mobility of 0.6 cm²/V·s in crystalline phases .

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